Holmium-161
Description
Structure
2D Structure
Properties
CAS No. |
14391-20-9 |
|---|---|
Molecular Formula |
Ho |
Molecular Weight |
160.92786 g/mol |
IUPAC Name |
holmium-161 |
InChI |
InChI=1S/Ho/i1-4 |
InChI Key |
KJZYNXUDTRRSPN-AHCXROLUSA-N |
SMILES |
[Ho] |
Isomeric SMILES |
[161Ho] |
Canonical SMILES |
[Ho] |
Synonyms |
161Ho radioisotope Ho-161 radioisotope Holmium-161 |
Origin of Product |
United States |
Nuclear Structure and Decay Characteristics of Holmium 161
Fundamental Nuclear Properties of ¹⁶¹Ho
Holmium (Ho), with atomic number 67, has only one stable, naturally occurring isotope, ¹⁶⁵Ho. chemlin.orgontosight.aiwikipedia.org All other isotopes, including ¹⁶¹Ho, are radioactive. ¹⁶¹Ho is composed of 67 protons and 94 neutrons. chemlin.orgchemlin.org
As a synthetic radioisotope, Holmium-161 does not occur naturally and therefore has no natural abundance. webelements.com The stable form of holmium found in nature is exclusively ¹⁶⁵Ho. chemlin.org The key mass characteristics of ¹⁶¹Ho are summarized below.
| Property | Value |
| Isotopic Mass | 160.927852 u webelements.com |
| Mass Excess | -67.202843 MeV periodictable.com |
| Binding Energy | 1314.271028 MeV (8.163153 MeV per nucleon) periodictable.com |
| This table presents the fundamental mass properties of the this compound nuclide. |
The ground state of this compound is characterized by a nuclear spin (I) of 7/2 and a negative parity. chemlin.orgwebelements.comperiodictable.com This is commonly denoted as I^π = 7/2⁻. chemlin.orgchemeurope.com
The nuclear moments are critical intrinsic properties that describe the electromagnetic characteristics of the nucleus. For ¹⁶¹Ho, these moments have been experimentally determined. The magnetic dipole moment (μ) is a measure of the magnetic properties of the nucleus, while the electric quadrupole moment (Q) indicates the deviation of the nuclear charge distribution from spherical symmetry.
| Nuclear Moment | Recommended Value | Method |
| Magnetic Dipole Moment (μ) | +4.24(3) nuclear magnetons (μN) | Laser Resonance Ionization Mass Spectrometry (LRIMS) iaea.org |
| Electric Quadrupole Moment (Q) | +3.30(11) barns (b) | Laser Resonance Ionization Spectroscopy (LRIS) iaea.org |
| This table displays the recommended nuclear magnetic dipole and electric quadrupole moments for this compound. iaea.org |
Other reported values include a magnetic moment of +4.25(3) μN and a quadrupole moment of +3.22(11) barn. webelements.comchemlin.orgperiodictable.com
Radioactive Decay Scheme of ¹⁶¹Ho
This compound is an unstable isotope that undergoes radioactive decay, transforming into a more stable nuclide. It has a half-life of 2.48 hours. webelements.comchemeurope.commit.edu
The primary mode of decay for ¹⁶¹Ho is via electron capture (EC). webelements.commit.edu In this process, the nucleus captures one of its own atomic electrons, leading to the conversion of a proton into a neutron. This results in the transformation of this compound into Dysprosium-161 (¹⁶¹Dy), a stable isotope. webelements.comperiodictable.com The decay product, ¹⁶¹Dy, consists of 66 protons and 95 neutrons. chemeurope.comwikipedia.org
Decay Scheme Summary:
Parent Nuclide: ¹⁶¹Ho
Decay Mode: Electron Capture (EC) webelements.com
Half-life: 2.48 hours webelements.com
Daughter Nuclide: ¹⁶¹Dy periodictable.com
Following the electron capture process in ¹⁶¹Ho, the resulting ¹⁶¹Dy atom is in an excited state. The vacancy created in an inner electron shell is filled by an electron from a higher energy level. The energy released in this transition can be emitted as a characteristic X-ray or transferred to another orbital electron, which is then ejected from the atom. This ejected electron is known as an Auger electron. isotopia-global.comnih.gov
Additionally, the excited ¹⁶¹Dy nucleus can de-excite by transferring its energy directly to an orbital electron, causing it to be emitted from the atom. This process is known as internal conversion, and the emitted electron is called a conversion electron. isotopia-global.comnih.govmirdsoft.org The decay of ¹⁶¹Ho is notable for its significant emission of these low-energy Auger and conversion electrons. nih.govsnmjournals.org
Gamma-Ray Emission and Associated Energies
The electron capture decay of this compound is accompanied by the emission of gamma rays as the daughter nucleus, ¹⁶¹Dy, transitions from excited states to its ground state. Detailed spectroscopic studies have identified numerous gamma-ray energies associated with this decay process. These emissions provide crucial information for constructing the decay scheme and understanding the energy levels of the daughter nucleus.
A study investigating the level scheme of ¹⁶¹Ho through the electron-capture decay of ¹⁶¹Er identified a comprehensive set of gamma-ray transitions. researchgate.net The energies of these gamma rays were measured with high precision using germanium detectors. researchgate.net
Interactive Table: Selected Gamma-Ray Energies from the Decay of ¹⁶¹Er to ¹⁶¹Ho researchgate.net
| Energy (keV) | Relative Intensity |
| 76.23 | 42 |
| 87.53 | 33 |
| 94.13 | 75 |
| 130.85 | 49 |
| 148.16 | 20 |
| 201.47 | 94 |
| 209.36 | 78 |
Note: This table presents a selection of the gamma-ray energies and their relative intensities as reported in the study. The full dataset contains a more extensive list of transitions.
Half-Life Determination and Decay Constant
The half-life of this compound has been determined through various experimental measurements. It is reported to be 2.48 hours. mirdsoft.orgperiodictable.com This corresponds to a decay constant (λ) of approximately 7.76 x 10⁻⁵ s⁻¹. mirdsoft.org The half-life of its nuclear isomer, Holmium-161m, is significantly shorter, at 6.76 seconds. chemlin.org
Spectroscopic Investigations of ¹⁶¹Ho Levels
The nuclear level structure of ¹⁶¹Ho has been extensively studied by analyzing the radioactive decay of its parent nuclide, Erbium-161 (¹⁶¹Er). researchgate.net These investigations provide deep insights into the arrangement of energy states within the ¹⁶¹Ho nucleus.
Experimental Techniques for Decay Scheme Elucidation
A variety of sophisticated experimental techniques have been employed to unravel the complex decay scheme of ¹⁶¹Er and, consequently, the level structure of ¹⁶¹Ho. These methods include:
Germanium detectors: High-resolution germanium (Ge) detectors are crucial for accurately measuring the energies and intensities of the emitted gamma rays. researchgate.net Studies have utilized both small volume (0.4 cm³) and larger volume (18 cm³ and 27 cm³) germanium detectors to cover different energy ranges of the gamma-ray spectrum. researchgate.net
Magnetic β-spectrographs and π√2 double-focussing β-spectrometers: These instruments are used for the precise measurement of conversion electron spectra. researchgate.net This information is vital for determining the multipolarity of the nuclear transitions.
γ-γ coincidence measurements: This technique is essential for establishing the cascade relationships between different gamma-ray transitions, which is fundamental to building a consistent level scheme. researchgate.net By detecting two gamma rays in coincidence, researchers can determine which energy levels are populated and depopulated in sequence.
Identification and Characterization of Excited States in ¹⁶¹Ho
Through the analysis of singles gamma-ray and conversion-electron spectra, along with extensive gamma-gamma coincidence measurements, a detailed decay scheme for ¹⁶¹Er to ¹⁶¹Ho has been proposed. researchgate.net This work has led to the identification and characterization of 37 excited states in the ¹⁶¹Ho nucleus. researchgate.net These states are defined by their energy, spin, and parity.
Analysis of Rotational and Vibrational Bands
For deformed nuclei like ¹⁶¹Ho, the excited states often group into rotational and vibrational bands. In the low-energy region of the ¹⁶¹Ho level scheme, the initial members of several rotational bands have been identified. researchgate.net Furthermore, the first two members of a gamma-vibrational band built on the ground state have been observed. researchgate.net Another band with a probable quantum characteristic has been identified with its band head at an energy of 446.9 keV. researchgate.net The analysis of these bands provides insight into the collective motions of the nucleons within the nucleus.
Theoretical Interpretations of Nuclear Structure Models for ¹⁶¹Ho
The experimental data on the excited states and their properties in ¹⁶¹Ho are interpreted using various nuclear structure models. For deformed, odd-proton nuclei like ¹⁶¹Ho, models such as the Nilsson model are often employed to understand the single-particle states. researchgate.net Theoretical frameworks are used to explain the observed rotational and vibrational structures. researchgate.netebsco.comaps.org The interpretation of the high-lying energy levels, in particular, relies on comparisons with predictions from current nuclear models to understand the complex configurations of nucleons. researchgate.net
Isomeric States of Holmium-161webelements.com
This compound has a known nuclear isomer, designated as Holmium-161m (¹⁶¹ᵐHo). chemlin.org This isomeric state has an excitation energy of 211.15(3) keV relative to the ground state. chemlin.orgwikipedia.org ¹⁶¹ᵐHo has a much shorter half-life than the ground state, at 6.76(7) seconds. chemlin.orgwikipedia.org It decays entirely through isomeric transition (IT) to the ground state of this compound. chemlin.org The nuclear spin and parity of ¹⁶¹ᵐHo is 1/2+. chemlin.orgchemlin.org
Table 2: Properties of the Isomeric State of this compound
| Property | Value |
|---|---|
| Isomer | Holmium-161m (¹⁶¹ᵐHo) chemlin.org |
| Excitation Energy | 211.15(3) keV chemlin.orgwikipedia.org |
| Half-life | 6.76(7) s chemlin.orgwikipedia.org |
| Decay Mode | Isomeric Transition (IT) chemlin.org |
| Daughter Isotope | ¹⁶¹Ho chemlin.org |
| Nuclear Spin and Parity | 1/2+ chemlin.orgchemlin.org |
Radionuclide Production Methodologies and Cross Section Research for Holmium 161
Accelerator-Based Production Routes
Particle accelerators provide a versatile means of producing ¹⁶¹Ho through several nuclear reactions. The choice of projectile and target material significantly influences the production yield and the purity of the final product.
Proton-Induced Reactions on Dysprosium Targets
A primary method for producing ¹⁶¹Ho involves irradiating dysprosium (Dy) targets with protons. arxiv.orgnih.govresearchgate.net Natural dysprosium is composed of several isotopes, and the proton-induced reactions on these isotopes can lead to the formation of ¹⁶¹Ho. The key reactions include ¹⁶¹Dy(p,n)¹⁶¹Ho, ¹⁶²Dy(p,2n)¹⁶¹Ho, ¹⁶³Dy(p,3n)¹⁶¹Ho, and ¹⁶⁴Dy(p,4n)¹⁶¹Ho. arxiv.org
The stacked foil irradiation technique is a common experimental method used to measure the excitation functions of these reactions. arxiv.orgarxiv.orgresearchgate.net This technique involves irradiating a stack of thin target foils and monitor foils with a proton beam. Following irradiation, the activity of the produced radionuclides in each foil is measured using gamma-spectrometry. arxiv.orgarxiv.orgresearchgate.net This allows for the determination of the reaction cross-sections at various proton energies.
Research has been conducted to measure the activation cross-sections for the production of ¹⁶¹Ho from natural dysprosium targets for proton energies up to 36 MeV and in the 37-65 MeV range. arxiv.orgarxiv.org These experiments provide crucial data for optimizing the production of ¹⁶¹Ho.
The experimental data are often compared with theoretical predictions from nuclear reaction model codes to validate and refine the models. arxiv.orgarxiv.org Commonly used codes include ALICE, EMPIRE, and TALYS, with results often compared to the TENDL (TALYS-based Evaluated Nuclear Data Library). arxiv.orgarxiv.org
Comparisons between experimental cross-sections for the natDy(p,xn)¹⁶¹Ho reaction and theoretical calculations have shown that while the shape of the excitation functions is often well-reproduced by the models, there can be significant overestimation of the cross-section values. arxiv.orgarxiv.org For instance, one study noted that the TENDL-2011 results for the natDy(p,xn)¹⁶¹Ho reaction overestimated the experimental values, and a scaling factor was required to achieve better agreement. arxiv.org Similarly, the ALICE and EMPIRE codes have also shown deviations from experimental data in some cases. arxiv.org
Optimizing the proton beam energy is crucial for maximizing the yield of ¹⁶¹Ho while minimizing the production of isotopic impurities, such as ¹⁶²ᵐHo. arxiv.org By analyzing the excitation functions, researchers can identify the optimal energy range for the ¹⁶²Dy(p,2n)¹⁶¹Ho reaction, which is a significant contributor to ¹⁶¹Ho production. arxiv.org For example, a study using 11.6 MeV protons on dysprosium foil demonstrated the practical production of ¹⁶¹Ho. nih.gov The choice of target, whether natural or isotopically enriched dysprosium, also plays a critical role in the final product's purity and yield. The use of enriched ¹⁶²Dy or ¹⁶⁴Dy targets can enhance the production of ¹⁶¹Ho through the (p,2n) and (p,4n) reactions, respectively. osti.gov
Alpha-Particle Induced Reactions on Terbium Targets
Another viable production route for ¹⁶¹Ho is the irradiation of terbium (Tb) targets with alpha particles. iaea.org Since terbium is monoisotopic (¹⁵⁹Tb), this method offers a clean reaction channel, primarily the ¹⁵⁹Tb(α,2n)¹⁶¹Ho reaction. arxiv.org This route can be advantageous as it does not require isotopically enriched targets. However, it necessitates the availability of a cyclotron capable of accelerating alpha particles to medium energies. arxiv.org The cross-sections for the ¹⁵⁹Tb(α,2n)¹⁶¹Ho reaction have been investigated by several research groups. arxiv.org
Deuteron-Induced Reactions on Erbium Targets
Deuteron-induced reactions on erbium (Er) targets have also been explored for the production of various radionuclides. nih.gov While the direct production of ¹⁶¹Ho from erbium via deuteron (B1233211) bombardment is less common, the natEr(d,xn) reactions can produce other holmium isotopes and related radionuclides. nih.gov For instance, studies have investigated deuteron-induced reactions on natural erbium targets, measuring the cross-sections for the production of various reaction products. arxiv.org The investigation of deuteron-induced reactions on dysprosium targets up to 50 MeV has also been performed, providing cross-section data for the natDy(d,x)¹⁶¹Ho reaction. researchgate.netarxiv.org
Heavy-Ion Induced Reactions (e.g., ¹⁶O on ¹⁵⁴Sm)
An alternative method for producing Holmium-161 involves heavy-ion induced reactions, such as the bombardment of Samarium-154 (¹⁵⁴Sm) targets with Oxygen-16 (¹⁶O) ions. researchgate.net Experimental studies have measured the excitation functions for this reaction in the energy range of 69–100 MeV. researchgate.net The stacked foil irradiation technique, combined with high-resolution gamma-ray spectrometry, has been employed to determine the cross-section data for the production of ¹⁶¹Ho. researchgate.net Theoretical models, such as the PACE4 and EMPIRE-3.2.2 codes, have been used for comparison with the experimental data. researchgate.net The fusion cross-section and barrier distribution for the ¹⁶O + ¹⁵⁴Sm system have been analyzed using coupled-channel calculations to understand the reaction dynamics. sympnp.orgscielo.br
Mechanisms of Formation (e.g., incomplete fusion)
The formation of this compound through the ¹⁶O on ¹⁵⁴Sm reaction has been observed to occur via incomplete fusion (ICF). researchgate.net Incomplete fusion is a nuclear reaction process where only a part of the projectile fuses with the target nucleus, while the remainder acts as a spectator. aps.org This mechanism is distinct from complete fusion, where the entire projectile merges with the target. The enhancement in measured cross-sections for evaporation residues populated through α-emission channels, when compared to theoretical predictions that assume complete fusion, is an indicator of the significant role of incomplete fusion. researchgate.net The study of such mechanisms is crucial as they can influence the production of desired isotopes and the profile of byproducts. aps.orgaps.org In heavy-ion induced reactions, the interplay between the reaction mechanism and nuclear structure is a key area of investigation. icts.res.in
Radionuclidic Purity and Impurity Profile Analysis
A significant advantage of the ¹⁶O-induced reaction on ¹⁵⁴Sm is the high radionuclidic purity of the resulting this compound. researchgate.net Research indicates that this specific production route results in no isotopic impurities of holmium. researchgate.netresearchgate.net This is a critical factor for medical applications, where the presence of other radioisotopes of the same element can be undesirable. eanm.orgnipne.ro The definition of radionuclidic purity is the ratio of the activity of the desired radionuclide to the total radioactivity of the sample, and a high purity level is essential for quality control. nipne.ro Direct production methods using low-energy proton and deuteron beams often lead to a high content of radionuclidic impurities, making the heavy-ion route a more favorable alternative in this regard. researchgate.net
Indirect Production via Precursor Radionuclides
This compound can also be produced indirectly through the decay of a parent radionuclide, primarily Erbium-161 (¹⁶¹Er). researchgate.net This method involves first producing the parent nuclide, which then decays to the desired ¹⁶¹Ho.
Production of ¹⁶¹Er as a Parent Nuclide
Erbium-161 can be generated through several nuclear reactions. researchgate.net These include proton-induced reactions on natural erbium targets (natEr(p,x)¹⁶¹Er) or on holmium targets (¹⁶⁵Ho(p,5n)¹⁶¹Er). researchgate.net Deuteron-induced reactions on natural erbium (natEr(d,x)¹⁶¹Er) are also a viable pathway. researchgate.net Additionally, α-particle induced reactions on natural dysprosium (natDy(α,x)¹⁶¹Er) have been studied, with a measured thick target yield of 88.4 MBq/µAh. researchgate.net The choice of production route depends on factors like available particle beams and desired yield and purity.
Decay Characteristics of ¹⁶¹Er to ¹⁶¹Ho
Erbium-161 has a half-life of 3.21 hours and decays to this compound exclusively through electron capture (EC). researchgate.net The decay scheme and the energy levels of the resulting ¹⁶¹Ho have been studied extensively. osti.govosti.gov These studies involve techniques like gamma spectroscopy and coincidence measurements to characterize the gamma transitions and energy levels in the daughter nuclide, this compound. bnl.gov
Radiochemical Separation and Purification of this compound
Following its production, whether direct or indirect, this compound must be chemically separated from the target material and any other radio- or chemical impurities. helsinki.fi This is a critical step to ensure the final product meets the high purity standards required for its intended applications. nipne.roisotopes.gov
Extraction chromatography is a widely used and effective method for separating lanthanides. scielo.org.mxresearchgate.net This technique utilizes resins specifically designed for lanthanide separation, such as Ln SPS resin. scielo.org.mxresearchgate.net The separation is achieved by using a mobile phase, typically nitric acid (HNO₃) at varying concentrations, to elute the different lanthanides from the column at different times. scielo.org.mxresearchgate.net For instance, research on the separation of the Dysprosium/Holmium pair showed that 100% pure ¹⁶⁶Ho could be obtained using specific concentrations of HNO₃. scielo.org.mxscielo.org.mx Similar principles apply to the separation of holmium from erbium or samarium. The process involves dissolving the irradiated target and passing the solution through the chromatography column to isolate the desired holmium fraction. aip.orguni-mainz.de The development of efficient and reproducible purification methods is essential for making radionuclides like this compound available for research and potential applications. ethz.ch
Interactive Data Table: this compound Production and Separation Data
| Parameter | Value/Method | Research Focus |
| Direct Production | ||
| Reaction | ¹⁶O + ¹⁵⁴Sm → ¹⁶¹Ho + ... | Heavy-Ion Induced Reaction researchgate.net |
| Beam Energy | 69–100 MeV | Excitation Function Measurement researchgate.net |
| Formation Mechanism | Incomplete Fusion | Reaction Dynamics Study researchgate.net |
| Radionuclidic Purity | No holmium isotopic impurities | Impurity Profile Analysis researchgate.netresearchgate.net |
| Indirect Production | ||
| Precursor Nuclide | ¹⁶¹Er | Precursor Decay Pathway researchgate.net |
| ¹⁶¹Er Production Reaction | natDy(α,x)¹⁶¹Er | Alpha-Induced Reaction researchgate.net |
| ¹⁶¹Er Half-life | 3.21 hours | Decay Characteristics researchgate.net |
| ¹⁶¹Er Decay Mode | 100% Electron Capture (EC) | Decay to ¹⁶¹Ho researchgate.net |
| Purification | ||
| Technique | Extraction Chromatography | Radiochemical Separation scielo.org.mxresearchgate.net |
| Resin Example | Ln SPS Resin | Lanthanide Separation scielo.org.mxresearchgate.net |
| Eluent Example | Nitric Acid (HNO₃) | Selective Elution scielo.org.mxscielo.org.mx |
Chromatographic Techniques
The separation of no-carrier-added ¹⁶¹Ho from the irradiated dysprosium target is predominantly accomplished using chromatographic methods. osti.govscielo.org.mx Cation-exchange chromatography is a widely employed technique, valued for its effectiveness in separating lanthanides, which exhibit very similar chemical properties. osti.govnih.gov
High-Performance Liquid Chromatography (HPLC) systems equipped with cation-exchange resins are central to this process. osti.govnih.gov Researchers have successfully used resins such as AG50W-X8 (a strong cation exchange resin) to achieve high-resolution separation of holmium from dysprosium. osti.gov The process involves dissolving the irradiated dysprosium target and loading the solution onto the HPLC column. osti.gov The distinct retention times of holmium and dysprosium on the resin under specific elution conditions allow for their effective separation. osti.gov Extraction chromatography, using resins like Ln SPS, has also been proposed as an effective method for separating lanthanide pairs such as Dy/Ho. scielo.org.mxresearchgate.net
Elution Protocols and Parameters
The success of the chromatographic separation hinges on the careful selection of the eluent (mobile phase) and the optimization of elution parameters. The chelating agent α-hydroxyisobutyric acid (α-HIBA) is a common eluent used in these separations. osti.govnih.gov Studies have shown that the concentration and pH of the α-HIBA solution are critical parameters. For instance, an optimal mobile phase for separating holmium from a dysprosium target was identified as 70 mmol·dm⁻³ α-HIBA at a pH of 4.6. osti.gov In this system, holmium elutes before the bulk of the dysprosium, which enhances the purification process. osti.gov
Nitric acid (HNO₃) is another eluent used, particularly in extraction chromatography. scielo.org.mxresearchgate.net The separation efficiency depends on the concentration of the nitric acid. For the Dy/Ho pair, a separation efficiency of 100% was achieved by using 1.4 mol/L HNO₃ to elute dysprosium, followed by 3 mol/L HNO₃ to recover pure ¹⁶⁶Ho. scielo.org.mxresearchgate.netscielo.org.mx
The table below summarizes typical elution parameters found in research studies for Ho/Dy separation.
| Parameter | Value | System/Resin | Source |
| Eluent | 70 mmol·dm⁻³ α-HIBA | Cation-exchange HPLC / AG50W-X8 | osti.gov |
| pH | 4.6 | Cation-exchange HPLC / AG50W-X8 | osti.gov |
| Flow Rate | 10 mL/min | Semi-preparative HPLC / AG50W-X8 | osti.gov |
| Eluent 1 (Dy) | 1.4 mol/L HNO₃ | Extraction Chromatography / Ln SPS | scielo.org.mxresearchgate.net |
| Eluent 2 (Ho) | 3.0 mol/L HNO₃ | Extraction Chromatography / Ln SPS | scielo.org.mxresearchgate.net |
Assessment of Chemical and Radionuclidic Purity Post-Separation
After separation, the purity of the isolated holmium fraction is rigorously assessed. The concept of purity for a radiopharmaceutical compound involves three key aspects: radionuclidic, radiochemical, and chemical purity. nipne.ro Radionuclidic purity is defined as the proportion of the total radioactivity that is present as the desired radionuclide. nipne.ro For radiopharmaceutical use, this purity should typically exceed 99.9%. nipne.ro
Gamma spectrometry using detectors like High-Purity Germanium (HPGe) detectors is a standard method to determine radionuclidic purity. nipne.rotums.ac.ir This technique identifies and quantifies the gamma-emitting radionuclides present in the sample, ensuring the absence of impurities from other radioisotopes produced during target irradiation. arxiv.orgosti.gov
Chemical purity is assessed to quantify any remaining target material or other elemental contaminants. osti.gov In the case of ¹⁶¹Ho production, the primary chemical impurity of concern is residual dysprosium. osti.gov Techniques such as Multicollector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) are used to determine the amount of dysprosium in the final holmium product. osti.gov Studies have demonstrated exceptionally high chemical purity, with a 99.9997% removal of the initial dysprosium amount, corresponding to a high decontamination factor. osti.gov
Radiopharmaceutical Chemistry and Targeted Delivery System Research for Holmium 161
Chelation Chemistry and Ligand Development for ¹⁶¹Ho
The foundation of a successful ¹⁶¹Ho-based radiopharmaceutical is the chelation system, which must securely bind the Ho³⁺ ion throughout its journey in the body. This requires a deep understanding of lanthanide coordination chemistry and the development of specialized ligands.
The coordination chemistry of holmium is governed by the general characteristics of the lanthanide series. kcl.ac.uknih.gov Lanthanides, including holmium, predominantly exist in the +3 oxidation state in aqueous solutions. nih.gov The Ho³⁺ ion is classified as a hard Lewis acid according to the Hard and Soft Acids and Bases (HSAB) theory, which means it preferentially forms stable complexes with hard Lewis bases, particularly ligands containing oxygen and nitrogen donor atoms. psu.eduuiowa.eduiaea.org
A key feature of lanthanides is that their 4f electrons are well-shielded by the outer 5s and 5p electron shells, resulting in minimal participation of the 4f orbitals in bonding. kcl.ac.uk This leads to predominantly ionic bonding between the lanthanide ion and the ligand, with very small crystal-field effects. nih.gov Consequently, the geometry of the resulting complexes is primarily determined by the steric and electrostatic requirements of the ligand, rather than by directional covalent bonds. This allows for high and variable coordination numbers, typically ranging from 8 to 10 for lanthanide ions. kcl.ac.uknih.gov
Another significant characteristic is the "lanthanide contraction," which describes the steady decrease in ionic radii with increasing atomic number across the series. biosyn.comnih.gov This gradual size reduction influences the coordination number and the stability of the complexes formed. cdnsciencepub.comresearchgate.net
To achieve the high stability required for in vivo applications, multidentate ligands, which bind to the metal ion through multiple donor atoms, are essential. These ligands effectively encapsulate the radiometal, enhancing both thermodynamic stability and kinetic inertness.
Macrocyclic Chelators: The most prominent class of chelators for therapeutic radiolanthanides like ¹⁶¹Ho are macrocyclic poly(amino carboxylates). psu.edu The gold standard among these is DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). d-nb.inforesearchgate.net DOTA is an octadentate ligand that forms a highly stable cage-like complex with lanthanide ions, coordinating through its four nitrogen atoms and four carboxylate oxygen atoms. unife.it The synthesis of DOTA and its derivatives for conjugation often involves multi-step processes, including the creation of activated esters (e.g., NHS ester) on one of the carboxylate arms to facilitate coupling to a biomolecule. researchgate.net Other macrocyclic chelators, such as those based on a triaza scaffold like NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), have also been developed. researchgate.netunirioja.es
Open-Chain Analogues: Acyclic or open-chain chelators represent another important class. Diethylenetriaminepentaacetic acid (DTPA) is a well-known example. researchgate.netnih.gov While complexes with open-chain ligands generally form more rapidly than with macrocyclic ones, they often exhibit lower kinetic inertness. unife.itnih.gov This can be a disadvantage for therapeutic applications where the radiometal must remain chelated for an extended period. However, newer open-chain chelators like H₄octapa have been developed to offer rapid radiolabeling at room temperature while maintaining high stability, providing a viable alternative to macrocycles, especially for temperature-sensitive biomolecules like antibodies. nih.gov
Schiff Bases: Schiff base ligands, formed by the condensation of an amine and an aldehyde or ketone, are also explored for lanthanide coordination. iaea.orgcdnsciencepub.com These ligands can be designed to be multidentate, offering several donor atoms for complexation. chemmethod.com Studies have shown the formation of neutral 1:1 complexes between lanthanide ions (including holmium) and heptadentate Schiff base ligands. cdnsciencepub.com The flexibility and synthetic accessibility of Schiff bases make them a continued area of research, though their stability for in vivo radiopharmaceutical applications requires rigorous evaluation compared to established macrocycles. acs.orgmdpi.com
For a radiopharmaceutical to be safe and effective, the radiometal chelate must possess both high thermodynamic stability and high kinetic inertness. psu.edu
Thermodynamic stability refers to the position of the equilibrium between the complex and its dissociated components (the free metal ion and the ligand). It is quantified by the stability constant (K_ML_). DOTA forms exceptionally stable complexes with lanthanide ions, with high log K_ML_ values. researchgate.netacs.org
Kinetic inertness refers to the rate at which the complex dissociates. A complex can be thermodynamically stable but kinetically labile, meaning it can fall apart quickly. For in vivo use, slow dissociation is critical to prevent the release of free ¹⁶¹Ho³⁺, which would otherwise accumulate in the bone marrow and liver, causing significant toxicity. pdx.edu
Macrocyclic complexes, particularly those with DOTA, are renowned for their remarkable kinetic inertness. psu.eduresearchgate.net The dissociation of Ln-DOTA complexes is extremely slow, especially under physiological conditions. psu.eduresearchgate.net This rigidity and pre-organized structure of the macrocycle, while slowing down the formation of the complex, is the key to its slow dissociation and, therefore, its suitability for radionuclide therapy. unife.itnih.gov Studies have shown that even when thermodynamic stability is somewhat reduced by modifying the DOTA structure, high kinetic inertness can still ensure the complex remains intact in vivo. pdx.edursc.org
Table 1: Stability Constants for Selected Lanthanide-Chelator Complexes
| Metal Ion | Chelator | log K_ML | Reference(s) |
| Ho³⁺ | DOTA | 24.54 | researchgate.net |
| Ho³⁺ | DOTP | 21.0 | researchgate.net |
| Gd³⁺ | DOTA | 22.1 | researchgate.net |
| Lu³⁺ | DOTA | 22.25 | mdpi.com |
| Ce³⁺ | DOTA | 23.3 | psu.edu |
| Y³⁺ | DOTA | 24.0 | mdpi.com |
The choice of chelator for ¹⁶¹Ho is informed by extensive research on other medically relevant trivalent radiometals, particularly other radiolanthanides like Lutetium-177 (¹⁷⁷Lu) and Yttrium-90 (⁹⁰Y), which share similar coordination chemistry. nih.govnih.gov
DOTA vs. DTPA: DOTA is generally considered superior to the acyclic DTPA for therapeutic applications due to the higher kinetic inertness of its complexes. unife.it While DTPA-conjugates can be radiolabeled more rapidly and under milder conditions, the risk of in vivo dissociation of the radiometal is higher. nih.gov
DOTA vs. Phosphonate (B1237965) Analogues (e.g., DOTP): Analogues of DOTA where the acetate (B1210297) arms are replaced with phosphonate groups, such as DOTP (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid), have also been investigated. While DOTA generally forms more thermodynamically stable complexes with lanthanides than DOTP, phosphonate-based chelators have shown surprisingly efficient and stable chelation of other trivalent metals like Bi-213, outperforming DOTA in some aspects. researchgate.netnih.govnih.gov The harder nature of the phosphonate oxygen donors can influence binding affinity. nih.gov
The concept of "theranostics" relies on using a matched pair of diagnostic and therapeutic radionuclides, often chelated by the same ligand. mdpi.com DOTA has proven to be a versatile chelator capable of stably complexing a wide range of trivalent radiometals used in both imaging (e.g., ⁶⁸Ga, ⁴⁴Sc) and therapy (e.g., ¹⁷⁷Lu, ⁹⁰Y, ¹⁶¹Tb), making it a cornerstone of this approach. d-nb.infounirioja.esnih.gov Comparative studies have shown that DOTA-conjugated peptides labeled with different radiolanthanides, such as ⁹⁰Y and ¹⁷⁷Lu, exhibit comparable biodistribution profiles, underscoring the chelator's consistent performance across the series. nih.gov
Functionalization of Chelates for Bioconjugation
To create a targeted radiopharmaceutical, the stable ¹⁶¹Ho-chelate complex must be attached to a carrier molecule that can seek out and bind to specific targets on diseased cells, such as receptors or antigens.
The process of covalently linking the chelator to the carrier biomolecule is known as bioconjugation. biosyn.com This is typically achieved using a bifunctional chelator, which has the metal-binding portion on one end and a reactive functional group on the other for attachment to the biomolecule. nih.gov
Common strategies include:
Amide Bond Formation: A frequently used method involves activating one of the carboxyl groups of a chelator like DOTA to form an active ester (e.g., an N-hydroxysuccinimide or NHS-ester) or using a coupling agent like HATU. researchgate.netnih.gov This activated chelator can then react with a primary amine group (e.g., the N-terminus or the side chain of a lysine (B10760008) residue) on a peptide or antibody to form a stable amide bond. nih.govresearchgate.netnih.gov This can be done either in solution after the peptide is synthesized or as part of the solid-phase peptide synthesis process. nih.govsnmjournals.org
Thiol-Maleimide Coupling: For site-specific conjugation, a maleimide-functionalized chelator can be reacted with a free thiol group on the biomolecule. researchgate.net Thiol groups can be introduced into proteins by reducing disulfide bonds or by engineering cysteine residues at specific locations.
"Click Chemistry": Modern bioconjugation techniques like copper-catalyzed or strain-promoted azide-alkyne cycloaddition offer highly efficient and chemoselective ways to link chelators and biomolecules that have been functionalized with complementary azide (B81097) and alkyne groups. nih.gov
The conjugation strategy must be carefully chosen to ensure that the attachment of the ¹⁶¹Ho-chelate does not interfere with the biological activity (e.g., receptor binding affinity) of the carrier molecule. nih.govsnmjournals.org Often, a linker or spacer molecule is placed between the chelator and the biomolecule to minimize steric hindrance and optimize the pharmacokinetic properties of the final radiopharmaceutical. researchgate.netmdpi.com
Radiochemical Labeling Efficiency and Yield Optimization
The successful application of Holmium-161 in a therapeutic context hinges on its stable attachment to a targeting molecule. This process, known as radiolabeling, must be highly efficient to ensure that a sufficient amount of the radionuclide reaches its intended target. Research has focused on optimizing the conditions for labeling various molecules with ¹⁶¹Ho to achieve high radiochemical yields and purity.
A key aspect of this optimization is the use of chelators, which are molecules that can form a stable complex with the holmium ion. The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator and its derivatives are widely used for this purpose with radiolanthanides like ¹⁶¹Ho. cardiff.ac.uk
Recent studies have demonstrated successful labeling of PSMA-617, a small molecule that targets prostate-specific membrane antigen (PSMA), with Terbium-161 (¹⁶¹Tb), a radiolanthanide with chemical properties similar to ¹⁶¹Ho. nih.govnih.goviaea.org In one study, a radiochemical yield of 97.99 ± 2.01% was achieved for [¹⁶¹Tb]-PSMA-617, and the resulting radiolabeled compound remained stable for 72 hours with a yield of over 95%. nih.govnih.govresearchgate.net The labeling was performed by incubating ¹⁶¹TbCl₃ with PSMA-617 in a sodium acetate buffer at a pH of 4.5 and a temperature of 95°C for approximately 25 minutes. nih.gov The use of ascorbic acid as a stabilizer was also found to be crucial for maintaining the stability of the radiolabeled compound. researchgate.net Another study optimizing the labeling of PSMA-617 with ¹⁶¹Tb reported a radiochemical yield of 98% after incubating the reaction mixture for 15-30 minutes at 95°C. iaea.org
Similarly, the labeling of DOTATOC, a somatostatin (B550006) analogue used for targeting neuroendocrine tumors, has been explored. While specific data for ¹⁶¹Ho-DOTATOC is emerging, research with the chemically similar radiolanthanide Terbium-161 (¹⁶¹Tb) has shown that radiolabeling of DOTATOC is readily achievable with high radiochemical purity. researchgate.net Studies with Holmium-166 (¹⁶⁶Ho), another isotope of holmium, have also provided valuable insights. For instance, ¹⁶⁶Ho-DOTATOC was prepared with a specific activity of 11.1 TBq/mmol and a radiochemical purity of over 99%. researchgate.net
The optimization of these labeling processes involves careful control of parameters such as pH, temperature, reaction time, and the concentration of the chelator and radionuclide. The goal is to maximize the radiochemical yield while minimizing the presence of uncomplexed ¹⁶¹Ho, which could lead to off-target radiation effects.
Interactive Data Table: Radiolabeling Parameters and Yields for this compound and Analogs
| Radionuclide | Targeting Molecule | Chelator | Buffer | pH | Temperature (°C) | Time (min) | Radiochemical Yield (%) | Stability | Reference |
| ¹⁶¹Tb | PSMA-617 | DOTA | Sodium Acetate | 4.5 | 95 | ~25 | 97.99 ± 2.01 | >95% for 72h | nih.govnih.govresearchgate.net |
| ¹⁶¹Tb | PSMA-617 | DOTA | Acetate | 4.5 | 95 | 15-30 | 98 | - | iaea.org |
| ¹⁶⁶Ho | DOTATOC | DOTA | - | - | - | - | >99 | Stable at room temp & in human serum | researchgate.net |
| ¹⁶¹Tb | DOTATOC | DOTA | - | - | - | - | High Purity | - | researchgate.net |
Development of Targeted Delivery Platforms
To enhance the therapeutic efficacy of this compound and minimize damage to healthy tissues, researchers are developing advanced delivery platforms. These systems are designed to carry the radionuclide specifically to the tumor site.
Nanoparticle-Based Delivery Systems (e.g., polymeric nanoparticles)
Nanoparticles offer a versatile platform for delivering radionuclides like this compound. mdpi.com Their small size allows them to potentially exploit the enhanced permeability and retention (EPR) effect in tumors. mdpi.com Polymeric nanoparticles, such as those made from poly(l-lactic acid) (PLLA) or poly(lactic-co-glycolic acid) (PLGA), are of particular interest due to their biocompatibility and biodegradability. acs.orgresearchgate.net
Research into holmium-containing nanoparticles has shown promise. For instance, holmium acetylacetonate (B107027) (HoAcAc) nanoparticles have been prepared using a solvent evaporation method. nih.govresearchgate.net These spherical nanoparticles, with diameters around 78 ± 10 nm, were found to be stable in buffer. nih.gov Importantly, neutron irradiation of these particles, a process to make the holmium radioactive, did not cause damage. nih.gov This indicates their potential for use in radioablation where the nanoparticles are injected directly into a tumor.
The surface of nanoparticles can be modified to improve their stability and targeting capabilities. americanelements.com For example, surface functionalization can allow for the attachment of polymers that help the nanoparticles remain dispersed and avoid aggregation. americanelements.com The development of nanoparticle-based drug delivery systems is a rapidly advancing field, with ongoing efforts to create "smart" systems that can respond to specific stimuli within the tumor microenvironment. thno.org
Microsphere Development for Localized Radiotherapy Research (principles from ¹⁶⁶Ho studies relevant for ¹⁶¹Ho delivery concepts)
Microspheres, which are larger than nanoparticles, are used for a type of localized radiotherapy called radioembolization. This technique involves injecting radioactive microspheres into the blood vessels that supply a tumor. ncbj.gov.plopenmedscience.com The microspheres become lodged in the small vessels within the tumor, delivering a high dose of radiation directly to the cancerous tissue while sparing much of the surrounding healthy organ. acs.orgncbj.gov.pl
Extensive research has been conducted on microspheres containing Holmium-166 (¹⁶⁶Ho) for the treatment of liver tumors. ncbj.gov.plopenmedscience.commdpi.com These microspheres are typically made from materials like poly(l-lactic acid) (PLLA) or glass. acs.orgncbj.gov.plnih.gov The stable isotope Holmium-165 is incorporated into the microspheres, which are then activated in a nuclear reactor to produce the radioactive ¹⁶⁶Ho. ncbj.gov.plnih.gov
The principles learned from ¹⁶⁶Ho microsphere research are highly relevant for developing delivery concepts for ¹⁶¹Ho. The key advantages of holmium-based microspheres include:
Targeted delivery: The localized administration confines the radiation to the tumor. openmedscience.com
Imaging capabilities: Holmium is paramagnetic, allowing the microspheres to be visualized using Magnetic Resonance Imaging (MRI). mdpi.comnih.gov It also emits gamma radiation, which enables imaging with Single-Photon Emission Computed Tomography (SPECT). acs.orgnih.gov This allows for precise tracking of the microspheres and dosimetry calculations.
While ¹⁶⁶Ho has been the primary focus for microsphere-based therapies so far, the established manufacturing and delivery techniques could be adapted for ¹⁶¹Ho, potentially leveraging its unique electron emissions for treating smaller tumor volumes or micrometastases.
Advanced Drug Delivery Systems Integration Concepts
The integration of this compound into advanced drug delivery systems (DDS) represents a frontier in radiopharmaceutical research. researchgate.netnih.gov These systems aim to combine the radionuclide with other therapeutic agents or targeting moieties to create multifunctional platforms. bd.commdpi.com
Concepts for advanced DDS include:
Stimuli-responsive systems: These are designed to release their payload in response to specific triggers in the tumor microenvironment, such as changes in pH or redox potential. thno.org
Multifunctional nanoparticles: These can be engineered to carry not only a radionuclide like ¹⁶¹Ho but also chemotherapy drugs or agents that overcome drug resistance. pharmaexcipients.com
Integration with regenerative medicine: There is emerging research on combining drug delivery systems with cell-based therapies, where, for example, scaffolds loaded with therapeutic agents could support the growth of new tissue while treating any residual disease. mdpi.com
The overarching goal of these integrated systems is to enhance therapeutic precision and efficacy. bd.com By combining the cytotoxic power of ¹⁶¹Ho with sophisticated delivery and release mechanisms, it may be possible to develop more effective and personalized cancer treatments.
Preclinical Research Methodologies and Imaging Studies of Holmium 161 Radiopharmaceuticals
In Vitro Characterization of 161Ho-Radiopharmaceuticals
The preclinical assessment of radiopharmaceuticals labeled with Holmium-161 (¹⁶¹Ho) begins with comprehensive in vitro studies to determine their biological behavior at the cellular level. These studies are foundational for predicting in vivo efficacy and for the selection of the most promising candidates for further development.
Cellular Internalization and Efflux Studies
Cellular internalization and efflux studies are critical for evaluating the extent and retention of ¹⁶¹Ho-radiopharmaceuticals within cancer cells. These assays quantify the uptake of the radiolabeled compound by tumor cells over time and its subsequent rate of clearance. A high degree of internalization and prolonged retention are desirable characteristics, as they can lead to a higher radiation dose delivered to the cancer cells, potentially enhancing therapeutic efficacy. These studies often involve incubating cancer cell lines with the ¹⁶¹Ho-labeled compound and measuring the cell-associated radioactivity at various time points.
Nanoparticle-based delivery systems are also being explored to improve cellular uptake and retention. nih.govtmc.eduresearchgate.net By encapsulating or conjugating therapeutic agents with nanoparticles, researchers aim to enhance permeability and retention within tumors. nih.gov The efficiency of these systems is often evaluated by their ability to overcome cellular barriers and avoid rapid efflux from the target cells. tmc.eduresearchgate.net
Receptor Binding and Specificity Assays
Receptor binding assays are essential for confirming that a ¹⁶¹Ho-radiopharmaceutical specifically targets a receptor that is overexpressed on cancer cells. iancas.org.innih.govrevvity.com These experiments determine the binding affinity (often expressed as the dissociation constant, Kd, or the half-maximal inhibitory concentration, IC50) of the radiolabeled ligand to its receptor. sci-hub.sesigmaaldrich.com High affinity and specificity are crucial to ensure that the therapeutic agent preferentially accumulates in tumor tissue, minimizing off-target effects and toxicity to healthy organs. revvity.com
Competition assays are a common method used to assess binding specificity. sigmaaldrich.com In these experiments, the binding of the ¹⁶¹Ho-radiopharmaceutical is challenged by an excess of its non-radiolabeled counterpart. A significant reduction in radioactivity bound to the cells in the presence of the unlabeled competitor indicates specific binding. sigmaaldrich.com These assays are typically performed on cell lines that are known to express the target receptor. iancas.org.innih.gov
Subcellular Localization Investigations
Investigating the subcellular distribution of ¹⁶¹Ho-radiopharmaceuticals provides insight into their mechanism of action at a microscopic level. The therapeutic effectiveness of Auger electron-emitting radionuclides like ¹⁶¹Ho is highly dependent on their proximity to radiosensitive cellular structures, particularly the DNA within the cell nucleus. thno.org Therefore, determining whether the radiopharmaceutical localizes in the cytoplasm, nucleus, or on the cell membrane is of significant interest.
Techniques such as autoradiography of cell sections or advanced microscopy can be employed to visualize the distribution of the radionuclide within the cell. For instance, studies might aim to determine if the radiopharmaceutical is internalized and, if so, whether it is transported to the nucleus. maynoothuniversity.ie This information is critical for designing radiopharmaceuticals that can deliver a highly localized and potent radiation dose to the most vulnerable parts of the cancer cell.
Preclinical Imaging Techniques for 161Ho Distribution Assessment
Preclinical imaging plays a pivotal role in the development of ¹⁶¹Ho-radiopharmaceuticals by providing non-invasive, quantitative, and longitudinal assessment of their biodistribution and tumor-targeting capabilities in living animal models.
Single Photon Emission Computed Tomography (SPECT) Imaging
Single Photon Emission Computed Tomography (SPECT) is a key imaging modality for evaluating ¹⁶¹Ho-based agents. thno.orgnih.gov The gamma-ray emissions of ¹⁶¹Ho, particularly at 48.9 keV and 74.6 keV, allow for the visualization and quantification of the radiopharmaceutical's distribution in vivo. thno.org Preclinical SPECT studies in small animal models, such as mice bearing human tumor xenografts, are used to assess tumor uptake, as well as accumulation in and clearance from healthy organs and tissues over time. researchgate.netuu.nl
Quantitative SPECT imaging provides valuable data for dosimetry calculations, which estimate the absorbed radiation dose to both tumors and normal organs. nih.govnih.gov This information is crucial for predicting therapeutic efficacy and potential toxicity. Recent studies have demonstrated the feasibility of quantitative ¹⁶¹Tb-SPECT/CT imaging, which is analogous to ¹⁷⁷Lu, for dosimetry assessment. nih.gov The quality of SPECT images can be optimized by selecting appropriate collimators and energy windows to achieve high resolution and quantitative accuracy, which is particularly important for assessing activity distributions in small structures. nih.gov
Hybrid Imaging Modalities (e.g., SPECT/CT Integration)
The integration of SPECT with computed tomography (CT) to create hybrid SPECT/CT images provides significant advantages for preclinical evaluation. thno.orgresearchgate.netuni-saarland.de The CT component provides detailed anatomical information, which, when fused with the functional SPECT data, allows for precise localization of the ¹⁶¹Ho-radiopharmaceutical within the body. researchgate.netspringermedizin.de This is essential for accurately delineating tumor boundaries and assessing uptake in specific organs. springermedizin.de
SPECT/CT imaging is instrumental in confirming the tumor-targeting specificity of the radiopharmaceutical and in monitoring its pharmacokinetic profile. uni-saarland.despringermedizin.de For example, first-in-human SPECT/CT imaging with [¹⁶¹Tb]Tb-DOTATOC and [¹⁶¹Tb]Tb-PSMA-617 has shown promising results by enabling the visualization of all previously identified tumor lesions. thno.org Furthermore, dual-isotope SPECT imaging with ¹⁶¹Tb and ¹⁷⁷Lu has been explored in preclinical studies, providing evidence for the interchangeability of these radionuclides without significantly impacting their tissue biodistribution. thno.org
Image Reconstruction and Quantification Methodologies
The accurate quantification of this compound (¹⁶¹Ho) in preclinical Single-Photon Emission Computed Tomography (SPECT) imaging is crucial for dosimetry and assessing therapeutic efficacy. The process relies on sophisticated image reconstruction algorithms and correction methodologies tailored to the unique photon emission spectrum of ¹⁶¹Ho, which is produced from the decay of Terbium-161 (¹⁶¹Tb).
Iterative reconstruction algorithms, particularly Ordered Subset Expectation Maximization (OSEM), are standard for ¹⁶¹Ho SPECT imaging. nih.govthno.org These algorithms offer significant advantages over simpler methods like filtered back-projection by incorporating models of the physical factors that degrade image quality. researchgate.net A typical OSEM reconstruction process for ¹⁶¹Ho involves multiple iterations and subsets to achieve a balance between image contrast and noise; for instance, a 3D-OSEM algorithm might employ 3 iterations and 8 subsets. thno.org
To enhance quantitative accuracy, several corrections are integrated into the reconstruction process:
Attenuation Correction (AC): Given that photons are attenuated within tissues, CT-based attenuation maps are essential for accurate quantification. cardiff.ac.uk These maps, acquired from the integrated SPECT/CT scanner, allow the reconstruction algorithm to compensate for photon loss. nih.gov
Scatter Correction (SC): ¹⁶¹Ho's complex emission spectrum necessitates robust scatter correction. nih.gov Methods such as the dual-energy window (DEW) or triple-energy window (TEW) techniques are commonly used. nih.gov For ¹⁶¹Ho, with its main gamma emission at approximately 75-81 keV, window-based scatter correction has been shown to have a minor, though still present, impact on image quality compared to attenuation correction alone. nih.govnih.gov
Collimator-Detector Response Correction (CDRC): This correction, often performed using Monte Carlo-based simulations, accounts for the blurring effect caused by the collimator and detector, thereby improving spatial resolution. nih.govnih.gov
Studies comparing different OSEM-based reconstruction models for ¹⁶¹Tb (the parent isotope of ¹⁶¹Ho) have demonstrated that the most comprehensive approach, which includes attenuation, scatter, and collimator-detector response corrections (ASC-OSEM), yields the highest image quality in terms of recovery and signal-to-noise ratio (SNR) when compared to attenuation-corrected OSEM (A-OSEM) or attenuation and scatter-corrected OSEM (AS-OSEM). nih.govnih.gov The use of Monte Carlo-based reconstruction algorithms, where available, can further improve image quality by reducing noise and increasing contrast. thno.org
Phantom Studies for System Characterization and Image Quality Optimization
Phantom studies are indispensable for characterizing the performance of SPECT/CT systems and optimizing imaging protocols for ¹⁶¹Ho. These studies utilize standardized phantoms, such as the Jaszczak or NEMA/IEC (National Electrical Manufacturers Association/International Electrotechnical Commission) body phantoms, which contain inserts of various sizes (e.g., spheres) and compartments that can be filled with a known activity of the radionuclide. nih.govuni.lumdpi.com
For ¹⁶¹Ho, phantom studies are designed to evaluate key image quality metrics:
Recovery Coefficients (RCs): RCs measure the ability of the system to accurately quantify the activity concentration in small volumes. In a NEMA/IEC phantom study with ¹⁶¹Tb (decaying to ¹⁶¹Ho), serial imaging was performed over a wide range of activities (70 to 4990 MBq). uni.lu The resulting sphere recovery coefficients, using a dual-energy window scatter correction, demonstrate the typical size-dependent recovery seen in nuclear imaging. uni.lu
Image Resolution: The spatial resolution determines the ability to distinguish small objects. Phantom studies have shown that SPECT imaging with ¹⁶¹Tb can achieve a higher resolution (e.g., 8.4 ± 0.7 mm) compared to the more commonly used Lutetium-177 (10.4 ± 0.6 mm), which is advantageous for visualizing small lesions. nih.govnih.gov
Signal-to-Noise Ratio (SNR) and Contrast: These parameters are critical for image interpretability. Optimized protocols for ¹⁶¹Ho, particularly those using Monte Carlo-based OSEM reconstruction, have been shown to produce the highest SNR and contrast. nih.gov
Sensitivity: System sensitivity, often expressed in counts per second per megabecquerel (cps/MBq), is a measure of the detection efficiency. The sensitivity for ¹⁶¹Tb has been found to be comparable to that of ¹⁷⁷Lu, suggesting that SPECT-based dosimetry for ¹⁶¹Ho-labeled radiopharmaceuticals is feasible. nih.govnih.gov
A study using a NEMA/IEC body phantom with ¹⁶¹Tb established a whole-field reconstructed sensitivity of 1.42E-5 counts per decay. uni.lu Such phantom-based calibrations are essential for enabling personalized dosimetry in clinical trials. uni.lu The following table summarizes the recovery coefficients from this study.
| Sphere Diameter (mm) | Mean Recovery Coefficient (± SD) |
| 37 | 0.60 ± 0.05 |
| 28 | 0.52 ± 0.07 |
| 22 | 0.45 ± 0.07 |
| 17 | 0.39 ± 0.07 |
| 13 | 0.28 ± 0.08 |
| 10 | 0.20 ± 0.08 |
| Data derived from a quantitative SPECT/CT calibration study of ¹⁶¹Tb. uni.lu |
Animal Model Applications in Preclinical Research
Development and Characterization of Disease Models (e.g., tumor mouse models)
Preclinical evaluation of ¹⁶¹Ho-based radiopharmaceuticals relies heavily on the use of well-characterized animal models of human disease, most commonly tumor xenograft mouse models. nih.govthno.org These models are created by implanting human cancer cell lines into immunocompromised mice, allowing the study of tumor targeting and therapeutic response in a living system. nih.govradiologykey.com
The choice of cell line is critical and depends on the molecular target of the radiopharmaceutical. For ¹⁶¹Ho-radiopharmaceuticals targeting the somatostatin (B550006) receptor type 2 (SSTR2), the rat pancreatic adenocarcinoma cell line AR42J is frequently used. nih.govnih.govsnmjournals.org For agents targeting the prostate-specific membrane antigen (PSMA), the human prostate cancer cell line PC3-PIP is a standard model. thno.orgmdpi.com
Characterization of these models involves:
Confirmation of Target Expression: It is essential to verify that the tumor cells express the target receptor or antigen. For example, PC3-PIP cells are specifically engineered to overexpress PSMA, while the parental PC3 cell line is PSMA-negative, providing an excellent isogenic control for specificity studies. nih.govoncotarget.com Similarly, AR42J cells are known to endogenously express high levels of SSTR2. aacrjournals.org
Tumor Growth and Establishment: Tumor cells (e.g., 5-6.5 x 10⁶ cells) are typically inoculated subcutaneously into the flank or shoulder of immunocompromised mice (e.g., nude or NRG mice). nih.govsnmjournals.orgoncotarget.com The tumors are allowed to grow for several weeks until they reach a palpable volume suitable for imaging and biodistribution studies (e.g., >100 mm³). cardiff.ac.uksnmjournals.org
Metastatic Models: For studying the treatment of micrometastases, systemic models can be developed where tumor cells are injected intravenously, leading to the formation of metastatic nodules in various organs. mdpi.comnih.gov
These models allow researchers to investigate the specificity of tumor uptake. Blocking studies are often performed where a non-radioactive version of the targeting molecule (e.g., DOTA-TOC) is co-administered in excess to demonstrate that the uptake of the ¹⁶¹Ho-radiopharmaceutical in the tumor is receptor-mediated. nih.gov
Pharmacokinetic and Biodistribution Studies in Vivo (methodologies)
In vivo pharmacokinetic and biodistribution studies are fundamental to characterizing how a ¹⁶¹Ho-radiopharmaceutical is absorbed, distributed, metabolized, and excreted (ADME). The methodology for these studies is standardized to ensure reproducibility and relevance. nih.goviaea.org
The typical procedure involves the following steps:
Administration: Tumor-bearing mice are administered the ¹⁶¹Ho-labeled compound, usually via intravenous injection into the tail vein. nih.govoncotarget.com
Tissue Collection: At predefined time points after injection (e.g., 1, 2, 24, 48 hours), cohorts of mice (typically n=3-5 per time point) are euthanized. nih.govsnmjournals.org Key organs and tissues (e.g., tumor, blood, kidneys, liver, spleen, muscle, bone) are collected, weighed, and placed into counting tubes. nih.govethz.ch
Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter, which is calibrated against standards of known activity. ethz.ch
Data Analysis: The results are expressed as the percentage of the injected activity per gram of tissue (%IA/g). nih.gov This quantitative data allows for the assessment of tumor targeting efficiency and clearance from non-target organs. nih.gov For example, a study with [¹⁶¹Tb]Tb-crown-TATE in mice with AR42J tumors showed high tumor uptake (38.5 ± 3.5 %IA/g) at 2 hours post-injection, with elimination occurring primarily through the kidneys. nih.gov
In addition to traditional tissue counting, inductively coupled plasma mass spectrometry (ICP-MS) can be used as a non-radioactive alternative for biodistribution studies, using the stable isotope Holmium-165 as a surrogate. ethz.chereztech.com This method involves digesting the tissue samples and measuring the metal content. ethz.ch
Longitudinal Imaging Studies in Animal Cohorts
Longitudinal imaging studies, where the same animal is imaged multiple times, are a powerful tool in preclinical research. uu.nl They allow for the non-invasive monitoring of radiopharmaceutical biodistribution and tumor response over time, reducing the number of animals required compared to terminal biodistribution studies. uu.nl
For ¹⁶¹Ho-radiopharmaceuticals, longitudinal SPECT/CT imaging is the primary modality. A typical study design involves:
Animal Preparation: Tumor-bearing mice are anesthetized for the duration of the scan, typically with isoflurane, to prevent movement artifacts. cardiff.ac.uk
Imaging Protocol: Following administration of the ¹⁶¹Ho-radiopharmaceutical, SPECT/CT scans are acquired at various time points. For example, a study of [¹⁶¹Tb]Tb-crown-TATE in mice with AR42J tumors involved scans at 2.5 hours post-injection to visualize initial distribution and high tumor uptake. nih.gov Follow-up scans can be performed over several days (e.g., up to 8 days) to assess the retention of the agent in the tumor and its clearance from healthy tissues. cardiff.ac.uk
Image Quantification: The acquired SPECT images are reconstructed and can be quantitatively analyzed. Regions of interest (ROIs) are drawn over the tumor and key organs on the co-registered CT images to generate time-activity curves. snmjournals.org This data provides insights into the pharmacokinetic profile of the radiopharmaceutical in a single animal over the course of the study. nih.govsnmjournals.org
These longitudinal studies provide crucial data that complements ex vivo biodistribution analysis, confirming high tumor uptake and retention while visualizing clearance pathways, which is essential for dosimetry calculations and predicting therapeutic outcomes. nih.govsnmjournals.org
Dosimetry Research and Microdosimetric Modeling for Holmium 161 Radiotherapy
Macroscopic Dosimetry Approaches for ¹⁶¹Ho
MIRD Formalism and Its Applicability to Auger Emitters
The Medical Internal Radiation Dose (MIRD) formalism is a widely established method for calculating organ-level absorbed doses from internally administered radionuclides. jrpr.orgaapm.org This approach calculates the mean absorbed dose to a target organ by considering the cumulative activity of the radionuclide in various source organs and the energy transferred between them. jrpr.orgaapm.org The core of the MIRD framework is the 'S-value,' which represents the mean absorbed dose to a target region per nuclear transformation in a source region.
However, the standard MIRD formalism assumes a uniform distribution of the radionuclide and uniform energy deposition within the target volume. This assumption becomes a significant limitation for radionuclides like ¹⁶¹Ho that emit a substantial number of low-energy Auger electrons. nih.gov These electrons have very short ranges in tissue (from nanometers to micrometers), leading to highly localized and dense energy deposition near the decay site. nih.gov This non-uniform, high-density energy deposition at the cellular and subcellular level is not fully captured by the organ-averaging approach of the MIRD formalism. researchgate.netscispace.com Consequently, while the MIRD schema is useful for calculating the dose from the more energetic and longer-range beta particles emitted by ¹⁶¹Ho, it may underestimate the biological effectiveness driven by the short-range Auger electrons, especially when the radionuclide is localized within specific cellular compartments. nih.gov
Voxel-Based Dosimetry from Preclinical Image Data
To overcome the limitations of organ-level averaging and account for non-uniform radionuclide distribution, voxel-based dosimetry has been developed. This technique leverages preclinical imaging modalities like Single-Photon Emission Computed Tomography (SPECT) combined with Computed Tomography (SPECT/CT) or Magnetic Resonance Imaging (MRI). nih.govmdpi.comnih.govru.nl
In this approach, high-resolution images of a subject (typically a small animal in preclinical studies) are acquired at various time points after administration of the ¹⁶¹Ho-labeled radiopharmaceutical. nih.gov These images provide a three-dimensional map of the radionuclide's distribution and concentration over time. The image data is segmented into a grid of small volume elements, or voxels. By quantifying the activity within each voxel, a detailed, heterogeneous source distribution is created. nih.gov This voxel-level activity map is then used as an input for dose calculation, often employing Monte Carlo simulations, to generate a three-dimensional absorbed dose map. nih.gov This method provides a much more realistic and patient-specific dose distribution compared to the organ-averaging MIRD approach, as it accounts for tissue heterogeneities and the specific uptake pattern of the radiopharmaceutical in tumors and healthy organs. nih.govmdpi.com
Calculation of Organ-Level Absorbed Doses
The calculation of organ-level absorbed doses is a fundamental component of radiotherapy planning and evaluation. jrpr.org Using the MIRD formalism, the mean absorbed dose to a target organ is determined by the total number of radioactive decays that occur within a source organ over time (time-integrated activity, also known as cumulated activity) and the S-value. jrpr.orgaapm.org
The process involves:
Quantifying Biodistribution : Preclinical studies, often involving imaging, are performed to determine the uptake and clearance kinetics of the ¹⁶¹Ho-radiopharmaceutical in various organs. nih.gov
Calculating Time-Integrated Activity : The activity in each source organ is measured at multiple time points, and the resulting data is used to generate a time-activity curve. The area under this curve gives the time-integrated activity () in the source organ. aapm.org
Applying S-Values : Pre-calculated S-values, which are specific to the radionuclide and the source-target organ pair in a reference phantom, are used to compute the absorbed dose. jrpr.org The total absorbed dose to a target organ is the sum of the doses from all source organs in the body.
Patient-specific dosimetry can further refine these calculations by using the patient's own imaging data to create more accurate anatomical models and determine individualized time-integrated activities. jrpr.org
Microdosimetric Simulations for Subcellular Energy Deposition
The biological effects of ¹⁶¹Ho are strongly influenced by the energy deposition patterns at the cellular and subcellular level. The short-range Auger and conversion electrons are particularly effective at causing localized damage, especially to critical structures like the cell nucleus and DNA. nih.gov Microdosimetry aims to quantify this energy deposition at the micrometer and nanometer scale.
Monte Carlo Simulation Codes and Phantoms for ¹⁶¹Ho
Monte Carlo simulation is the gold standard for microdosimetry as it can track individual particle histories and model their interactions in detail. uniwa.grnih.gov Several Monte Carlo codes are used for these simulations in medical physics:
GATE (Geant4 Application for Tomographic Emission) : Based on the Geant4 toolkit, GATE is widely used for simulating medical imaging and dosimetry applications. uniwa.grepj-conferences.orgnih.gov It can model complex geometries and the transport of various particles emitted during radioactive decay.
Geant4-DNA : This is an extension of the Geant4 toolkit specifically designed for modeling particle interactions in biological media at the cellular and subcellular scale, down to the DNA level. nih.govresearchgate.net
Other Codes : Other codes like MCNP, FLUKA, and specialized cellular dosimetry codes are also employed. uniwa.grnih.gov
These simulations require detailed geometric models, or phantoms , to represent the target. For ¹⁶¹Ho microdosimetry, these can range from:
Simple Geometric Models : Concentric spheres are often used to represent a cell and its nucleus to calculate S-values for different subcellular compartments. nih.govresearchgate.net
Voxelized Phantoms : These are 3D grid-based models derived from high-resolution imaging, such as confocal microscopy of cells, providing a realistic representation of cell and organelle shapes. researchgate.net
Mesh Phantoms : These phantoms use polygonal meshes to define anatomical structures, offering a high degree of realism and the ability to be deformed to match patient-specific anatomy. nih.goveur.nl
Assessment of Absorbed Doses to Cellular Components (e.g., nucleus, cytoplasm, membrane)
Using Monte Carlo simulations with detailed cellular phantoms, researchers can precisely calculate the absorbed dose to specific cellular components. The location of the ¹⁶¹Ho decay is critical. Studies on the similar radionuclide Terbium-161 (¹⁶¹Tb), which also emits a rich spectrum of conversion and Auger electrons, provide significant insight into the subcellular dosimetry relevant to ¹⁶¹Ho. nih.govnih.gov
Research has shown that the absorbed dose delivered by ¹⁶¹Tb (and by extension, ¹⁶¹Ho) is substantially higher than that from beta emitters like Lutetium-177, especially when targeting small structures. researchgate.net The dose enhancement is particularly pronounced for the cell nucleus when the radionuclide is located on the cell surface or within the cytoplasm, due to the short range of the emitted electrons. nih.govresearchgate.net
For example, one Monte Carlo study comparing ¹⁶¹Tb and ¹⁷⁷Lu in a cluster of cells found that ¹⁶¹Tb delivered significantly higher absorbed doses to both the cell membrane and the nucleus. researchgate.net The precise dose depends heavily on the subcellular distribution of the radionuclide.
| Radionuclide Distribution | Target Component | Absorbed Dose Ratio (¹⁶¹Tb / ¹⁷⁷Lu) |
| Cell Surface | Cell Membrane | ~6.1 |
| Cell Surface | Nucleus | ~2.1 |
| Cytoplasm | Nucleus | ~2.2 |
| Nucleus | Nucleus | ~3.0 |
This table presents representative ratios of absorbed doses delivered by ¹⁶¹Tb compared to ¹⁷⁷Lu based on Monte Carlo simulation studies. The exact values can vary based on the specific cell and cluster geometry used in the model.
Another study found that ¹⁶¹Tb-labeled radiopharmaceuticals delivered a 3.6 to 3.8 times higher dose to the cell nucleus compared to their ¹⁷⁷Lu-labeled counterparts, an effect attributed mainly to the emission of internal conversion electrons. nih.gov These findings underscore the importance of microdosimetric modeling to understand the high therapeutic potential of Auger-electron-emitting radionuclides like Holmium-161.
Evaluation of Linear Energy Transfer (LET) Characteristics of ¹⁶¹Ho Emissions
The therapeutic efficacy of a radionuclide is closely linked to the quality of the radiation it emits, which can be characterized by its Linear Energy Transfer (LET). LET is the average energy deposited by an ionizing particle to the surrounding medium per unit of path length. wikipedia.org Radiations with high LET deposit their energy densely, leading to complex and difficult-to-repair DNA damage, such as double-strand breaks, which is highly effective for cell killing. mdpi.com
The emissions from radiolanthanides like this compound and its analogue Terbium-161 include β⁻ particles, conversion electrons (CE), and Auger electrons (AE).
β⁻ Particles: These are electrons with a continuous energy spectrum. They are considered low-LET radiation (typically 0.2-1.0 keV/µm), with a tissue range of several millimeters. nih.gov This longer range can be advantageous for treating larger tumors through a "cross-fire" effect, where cells that have not taken up the radiopharmaceutical are irradiated by emissions from neighboring targeted cells.
Auger Electrons and Conversion Electrons: The decay of ¹⁶¹Ho, similar to ¹⁶¹Tb, results in a significant emission of low-energy CEs and a cascade of AEs. nih.govthno.org These electrons have very short ranges in tissue (from nanometers to micrometers) and deposit their energy densely, classifying them as high-LET radiation (ranging from 4 to 26 keV/µm). nih.govresearchgate.net This high-LET component is particularly advantageous for eradicating microscopic disease, such as single disseminated tumor cells or small cell clusters, where the cross-fire effect from β⁻ particles is less effective. openmedscience.com The high biological effectiveness of these electrons is due to their ability to create a high density of ionization events within subcellular structures, most critically, the cell nucleus. mdpi.comopenmedscience.com
The combination of low-LET β⁻ particles and high-LET Auger/conversion electrons gives radionuclides like ¹⁶¹Ho and ¹⁶¹Tb a unique therapeutic profile, capable of treating both larger tumor masses and micrometastatic disease.
| Radiation Type | Typical LET Range (keV/µm) | Tissue Range | Primary Therapeutic Target |
| β⁻ Particles | 0.2 - 1.0 | Millimeters | Larger tumors (cross-fire effect) |
| Auger/Conversion Electrons | 4 - 26 | Nanometers to Micrometers | Single cells and micrometastases |
| α Particles (for comparison) | 50 - 230 | 28 - 100 Micrometers | Single cells and micrometastases |
Table based on data from multiple sources. nih.govresearchgate.net
Dosimetric Comparison of ¹⁶¹Ho with Other Therapeutic Radiolanthanides (e.g., ¹⁷⁷Lu, ¹⁶¹Tb, ¹⁶⁷Tm)
The selection of a radionuclide for therapy depends on its physical decay characteristics and how they match the clinical target (e.g., tumor size, location). Lutetium-177 (¹⁷⁷Lu) is a widely used therapeutic radiolanthanide, and extensive research has been conducted comparing it with Terbium-161 (¹⁶¹Tb), the close analogue of ¹⁶¹Ho. Data for a direct dosimetric comparison involving Thulium-167 (¹⁶⁷Tm) is less common in this context.
The primary dosimetric advantage of ¹⁶¹Tb over ¹⁷⁷Lu stems from its abundant emission of low-energy conversion and Auger electrons. nih.govthno.org While both have similar β⁻ emissions, the additional high-LET electrons from ¹⁶¹Tb significantly enhance the dose delivered to very small volumes.
Single-Cell and Micrometastases Dosimetry:
Monte Carlo simulations have shown that for single cells and small cell clusters, ¹⁶¹Tb delivers a substantially higher absorbed dose to the cell nucleus compared to ¹⁷⁷Lu for the same amount of activity. nih.govthno.org
In a single-cell model, the dose to the nucleus from ¹⁶¹Tb was found to be 2.6 to 3.0 times higher than from ¹⁷⁷Lu, depending on whether the radionuclide was on the cell surface or within the cytoplasm. This dose enhancement factor increased to over 3.5 when the radionuclide was located within the nucleus itself. nih.gov
For small tumor spheres (micrometastases), ¹⁶¹Tb is significantly more effective. In a 100-µm diameter sphere, ¹⁶¹Tb delivers approximately 1.8 times more dose than ¹⁷⁷Lu. This advantage becomes even more pronounced in a 10-µm sphere (simulating a single cell), where the dose from ¹⁶¹Tb is about 3.6 times higher. nih.gov
This enhanced dose deposition makes radionuclides with decay characteristics like ¹⁶¹Tb and ¹⁶¹Ho particularly promising for treating minimal residual disease and preventing recurrence. thno.orgnih.gov
| Radionuclide Distribution | Absorbed Dose to Nucleus (Gy) - ¹⁷⁷Lu | Absorbed Dose to Nucleus (Gy) - ¹⁶¹Tb | Dose Enhancement Factor (¹⁶¹Tb/¹⁷⁷Lu) |
| Single Cell | |||
| Cell Surface | 1.9 | 5.0 | 2.63 |
| Cytoplasm | 3.0 | 8.3 | 2.77 |
| Nucleus | 10.7 | 38.6 | 3.61 |
| Central Cell in Cluster | |||
| Cell Surface | 7.2 | 15.1 | 2.10 |
| Cytoplasm | 8.3 | 17.9 | 2.16 |
| Nucleus | 15.7 | 47.8 | 3.04 |
Data adapted from a Monte Carlo simulation study by Alcocer-Avila et al. (2020), assuming an equal amount of energy released (1436 MeV). nih.gov
| Sphere Diameter | Absorbed Dose (Gy) - ¹⁷⁷Lu | Absorbed Dose (Gy) - ¹⁶¹Tb |
| 10 µm | 3.92 | 14.1 |
| 100 µm | 24.5 | 44.5 |
| 1 mm | 114 | 129 |
| 5 mm | 149 | 153 |
Data adapted from a Monte Carlo study by Hindié et al. (2016), normalized for 1 MeV released per µm³. thno.orgresearchgate.net
Q & A
Q. What are the key experimental protocols for synthesizing Holmium-161 isotopes, and how can researchers ensure isotopic purity during production?
Methodological Answer:
- Synthesize Ho-161 via neutron irradiation of enriched Ho-160 targets in nuclear reactors, followed by radiochemical separation to isolate the isotope .
- Monitor purity using gamma spectroscopy to detect contaminants like Ho-166 (half-life: 26.8 hours), which emits distinct γ-rays at 810 keV .
- Validate separation efficiency via inductively coupled plasma mass spectrometry (ICP-MS) to quantify isotopic ratios .
Q. How should researchers characterize the decay properties of this compound for radiochemical applications?
Methodological Answer:
- Perform half-life measurements using liquid scintillation counting (LSC) to track β⁻ decay (Emax ~0.5 MeV) over repeated trials .
- Analyze decay chains via gamma-ray spectrometry to identify daughter nuclides (e.g., stable Dy-161) and quantify branching ratios .
- Cross-validate data with nuclear databases (e.g., IAEA NuDat 3.0) to resolve discrepancies in reported decay energies .
Q. What analytical techniques are critical for quantifying this compound in biological matrices during tracer studies?
Methodological Answer:
- Use neutron activation analysis (NAA) to detect Ho-161 in tissues, leveraging its high thermal neutron cross-section (64 barns) .
- Couple with high-performance liquid chromatography (HPLC) to separate Ho-161 complexes from biological interferents .
- Validate recovery rates using spiked samples and internal standards (e.g., Ho-165 as a non-radioactive control) .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported neutron capture cross-sections for Ho-161?
Methodological Answer:
- Conduct time-of-flight (TOF) measurements at neutron facilities (e.g., LANSCE) to isolate resonance peaks in the cross-section curve .
- Compare results with theoretical models (e.g., TALYS code) to identify systematic biases in prior datasets .
- Perform iterative error analysis to distinguish statistical uncertainties from instrumental artifacts .
Q. What strategies mitigate spectral interference when analyzing Ho-161 in multi-isotopic systems using mass spectrometry?
Methodological Answer:
- Employ collision/reaction cell technology in ICP-MS to suppress isobaric overlaps (e.g., Gd-161) via kinetic energy discrimination .
- Optimize matrix-matched calibration curves using synthetic standards that mimic sample composition .
- Validate results through interlaboratory comparisons and meta-analyses of published datasets .
Q. How can researchers optimize the chelation stability of Ho-161 complexes for targeted alpha therapy (TAT) applications?
Methodological Answer:
- Screen ligands (e.g., DOTA, DOTMP) via stability constants (log K) measured by potentiometric titration under physiological pH .
- Assess in vivo stability using biodistribution studies in murine models, comparing organ uptake ratios (tumor:liver) .
- Model ligand-metal kinetics using density functional theory (DFT) to predict bond dissociation energies .
Q. What statistical approaches are recommended for reconciling discrepancies in Ho-161’s reported therapeutic efficacy across preclinical studies?
Q. How should researchers address conflicting data on Ho-161’s radiolabeling efficiency with macromolecular carriers?
Methodological Answer:
- Conduct controlled experiments varying parameters (pH, temperature, ligand:metal ratio) to isolate optimal conditions .
- Compare labeling yields using radiometric assays (e.g., radio-TLC) and autoradiography to resolve method-dependent biases .
- Publish raw datasets and analytical workflows in open repositories (e.g., Zenodo) to enable reproducibility audits .
Q. What interdisciplinary frameworks enhance the application of Ho-161 in hybrid imaging/therapy systems?
Methodological Answer:
- Integrate radiochemistry with nanotechnology by encapsulating Ho-161 in liposomes or dendrimers to improve biodistribution .
- Collaborate with computational chemists to model dose distribution using Monte Carlo simulations (e.g., Geant4) .
- Cross-reference pharmacokinetic data with clinical imaging modalities (e.g., SPECT/CT) to validate predictive models .
Data Presentation & Reproducibility
Q. What are the best practices for reporting experimental uncertainties in this compound studies?
Methodological Answer:
- Differentiate between Type A (statistical) and Type B (systematic) uncertainties using guidelines from the Guide to the Expression of Uncertainty in Measurement (GUM) .
- Report confidence intervals (95% CI) for critical parameters (e.g., half-life, cross-sections) in tabular formats .
- Provide raw data and code for statistical analyses in supplementary materials to facilitate third-party verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
